Filanesib

Übersicht

Beschreibung

Filanesib, auch bekannt als ARRY-520, ist ein niedermolekularer Inhibitor des Kinesin-Spindelproteins (KIF11). Es wurde als potenzielle Behandlung für verschiedene Krebsarten, insbesondere multiples Myelom, vorgeschlagen. This compound wirkt, indem es die Funktion von KIF11 hemmt, das für die ordnungsgemäße Trennung der Chromosomen während der Zellteilung unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

Filanesib wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den wichtigsten Anwendungen gehören:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Funktion von KIF11 und seine Rolle bei der Zellteilung zu untersuchen.

Biologie: Forscher verwenden this compound, um die Mechanismen der mitotischen Arretierung und Apoptose in Krebszellen zu untersuchen.

Medizin: this compound wird in klinischen Studien zur Behandlung von multiplem Myelom und anderen Krebsarten untersucht. .

Industrie: This compound wird von Pharmaunternehmen als potenzielles Krebstherapeutikum entwickelt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Funktion von KIF11 hemmt, einem Motorprotein, das für die Bildung der mitotischen Spindel während der Zellteilung unerlässlich ist. Durch die Verhinderung der Bildung der bipolaren Spindel induziert this compound eine mitotische Arretierung, was zum Zelltod oder zur Apoptose in schnell teilenden Krebszellen führt. Dieser Wirkmechanismus macht this compound zu einem vielversprechenden Kandidaten für die Behandlung von Krebsarten, die durch unkontrollierte Zellproliferation gekennzeichnet sind .

Wirkmechanismus

Target of Action

Filanesib, also known as ARRY-520, is a highly selective, targeted inhibitor of the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the assembly and maintenance of the bipolar spindle, which is essential for cell division .

Mode of Action

This compound interacts with KSP, inhibiting its function and causing mitotic arrest . This arrest prevents the formation of a bipolar spindle, leading to the creation of a monopolar spindle . The monopolar spindle prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .

Biochemical Pathways

The inhibition of KSP by this compound affects the normal cell division process, leading to a massive, uncontrolled cell division, proliferation, and growth . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .

Result of Action

The inhibition of KSP by this compound leads to mitotic arrest, which subsequently leads to cell death or apoptosis of the immensely proliferating cancer cells . This can result in marked tumor regression in preclinical models of human solid tumors and human leukemias, often leading to durable responses .

Action Environment

For example, the sensitivity of cancer cells to this compound has been correlated with the level of expression of the protein Bax .

Biochemische Analyse

Biochemical Properties

Filanesib interacts with the kinesin spindle protein (KSP), a key player in mitotic spindle formation . By inhibiting KSP, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death . The IC50 value of this compound for human KSP is 6 nM, indicating its potent inhibitory activity .

Cellular Effects

This compound has demonstrated significant activity against a broad range of human and rodent tumor cell lines, including various leukemias and solid tumors . It induces cell death by apoptosis in vitro . This compound causes accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner . It also induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the kinesin spindle protein (KSP), inhibiting its function and leading to mitotic arrest . This disruption of the mitotic spindle formation leads to cell cycle arrest and subsequent cell death .

Temporal Effects in Laboratory Settings

This compound demonstrates rapid activity, with effects observed as early as 15 minutes after exposure . It has been shown to induce monopolar spindle formation . The half-life for this compound is approximately 70 hours .

Subcellular Localization

This compound acts on the kinesin spindle protein (KSP), which is involved in the formation of the mitotic spindle . Therefore, it is likely that this compound localizes to the mitotic spindle during cell division.

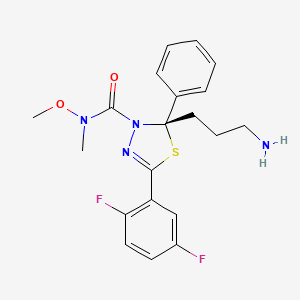

Vorbereitungsmethoden

Die Synthese von Filanesib umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die Bildung eines Thiadiazolrings, gefolgt von der Addition einer Difluorphenylgruppe und einer Aminopropylseitenkette. Die Reaktionsbedingungen beinhalten oft die Verwendung von starken Säuren und Basen sowie hohe Temperaturen, um die Bildung des gewünschten Produkts zu erleichtern .

Analyse Chemischer Reaktionen

Filanesib durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, wodurch seine Aktivität möglicherweise verändert wird.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was zur Bildung neuer Derivate führt

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Filanesib ist unter den KIF11-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Zu den ähnlichen Verbindungen gehören:

Ispinesib (SB-715992): Ein weiterer KIF11-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, dauerhafte Ansprechraten in präklinischen Modellen zu induzieren, und seiner vielversprechenden Aktivität in klinischen Studien, was es zu einer wertvollen Bereicherung des Arsenals an Krebstherapeutika macht .

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237086 | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

KSP has been identified as an attractive drug target against cancer. Cancer results when normal cellular processes go awry and lead to a massive, uncontrolled cell division, proliferation, and growth. Inhibitors of KSP cause mitotic arrest by preventing the formation of bipolar spindle. The monopolar spindle thus prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus. This compound is a highly potent KSP inhibitor that demonstrates subnanomolar potency in both enzymatic and cellular assays and causes mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

885060-09-3 | |

| Record name | Filanesib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885060-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filanesib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filanesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filanesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILANESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

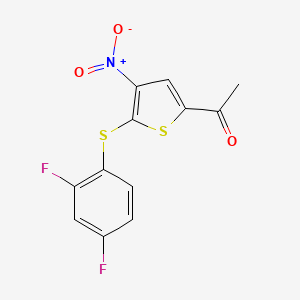

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

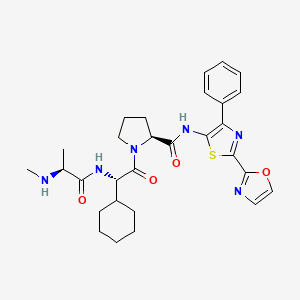

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)